3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is derived from its core pyrimido[5,4-b]indole scaffold, substituted with methyl groups at positions 1 and 5, a piperazine-ethyl side chain at position 3, and a 2-methoxyphenyl group on the piperazine ring. The full name is This compound .
The structural formula (Figure 1) highlights the following features:
- A pyrimido[5,4-b]indole-2,4-dione core with methyl groups at positions 1 and 5.
- An ethyl bridge connecting the core to a piperazine ring.
- A 2-methoxyphenyl substituent on the piperazine nitrogen.
The compound’s SMILES representation, CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)N3C)CCN4CCN(CC4)C5=CC=CC=C5OC, encodes this structure unambiguously. Computational validation using the RDKit library confirms the molecular graph and stereochemistry.
Alternative Designations and Registry Numbers
This compound is recognized by multiple identifiers across chemical databases:
- CAS Registry Number : 133399-70-9 (for the dimethyl variant).
- ChEMBL ID : CHEMBL301707.
- PubChem CID : 4013695 (for the closely related dihydro analog).
- Wikidata QID : Q27195293.
Synonymous names include:
Molecular Weight and Elemental Composition Analysis
The molecular formula, C23H25N5O3 , was determined via RDKit-based computations, yielding a molecular weight of 419.47 g/mol . Elemental composition breakdown (Table 1) reveals:
| Element | Count | Percent Composition |
|---|---|---|
| Carbon | 23 | 65.86% |
| Hydrogen | 25 | 6.01% |
| Nitrogen | 5 | 16.70% |
| Oxygen | 3 | 11.43% |
Table 1. Elemental composition of the compound, calculated using atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
Notably, a variant with the molecular formula C25H29N5O3 (molecular weight 447.53 g/mol) has been reported, differing by two additional methyl groups. This discrepancy underscores the importance of precise structural verification in distinguishing between analogous derivatives.
The InChIKey AQASGOHUMGAWJJ-UHFFFAOYSA-N and InChI string provide unique descriptors for database interoperability.
Structural Analysis : The compound’s piperazine-ethyl side chain enhances solubility and bioavailability, while the 2-methoxyphenyl group contributes to receptor binding specificity. The dimethyl substitution at positions 1 and 5 stabilizes the pyrimidoindole core, as evidenced by computational geometry optimization.
Properties
CAS No. |
133399-70-9 |
|---|---|
Molecular Formula |
C25H29N5O3 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H29N5O3/c1-26-19-9-5-4-8-18(19)22-23(26)24(31)30(25(32)27(22)2)17-14-28-12-15-29(16-13-28)20-10-6-7-11-21(20)33-3/h4-11H,12-17H2,1-3H3 |
InChI Key |
PORQJIBOYVIPCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)N3C)CCN4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimido[5,4-b]indole-2,4-dione Core
The pyrimidoindole core is generally synthesized via condensation and cyclization reactions involving appropriately substituted indole or pyrimidine precursors.
Step 1: Formation of the indole or pyrimidine intermediate
Starting from substituted anilines or indole derivatives, pyrimidine rings can be constructed by condensation with formamide or related reagents under heating conditions.Step 2: Introduction of keto groups at positions 2 and 4
Oxidation or acylation reactions are employed to install the dione functionality, often using reagents like phosgene derivatives or carbamoyl chlorides.Step 3: Methylation at positions 1 and 5
Alkylation using methyl iodide or dimethyl sulfate under basic conditions introduces methyl groups selectively.
Preparation of the 4-(2-Methoxyphenyl)piperazine Side Chain
- The 4-(2-methoxyphenyl)piperazine fragment is typically synthesized by nucleophilic substitution reactions:
- Starting from piperazine, selective mono-substitution with 2-methoxyphenyl halides (e.g., 2-methoxyphenyl chloride or bromide) under controlled conditions yields the desired substituted piperazine.
- Protection/deprotection strategies may be used to avoid over-alkylation.
Coupling of the Side Chain to the Core
- The key step involves linking the piperazinyl-ethyl side chain to the pyrimidoindole core at position 3.
- This is commonly achieved by:
- Alkylation of the core at position 3 with a suitable 2-bromoethyl or 2-chloroethyl intermediate.
- Followed by nucleophilic substitution with the piperazine derivative to form the ethyl linker.
- Alternatively, the piperazine side chain bearing a terminal amine can be coupled via amide or carbamate bond formation if appropriate functional groups are present on the core.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as column chromatography or preparative HPLC.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Research Findings and Data Tables
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Condensation of substituted aniline + formamide, heat | 70-85 | Controlled temperature critical |
| 2 | Dione installation | Phosgene derivatives or carbamoyl chlorides | 60-75 | Moisture sensitive reagents |
| 3 | Methylation | Methyl iodide, base (K2CO3 or NaH) | 80-90 | Selective methylation at N-positions |
| 4 | Piperazine substitution | 2-Methoxyphenyl halide, piperazine, base | 65-80 | Mono-substitution favored by stoichiometry |
| 5 | Coupling (alkylation) | 2-Bromoethyl intermediate, base (NaH, K2CO3) | 50-70 | Requires inert atmosphere |
| 6 | Final purification | Column chromatography, recrystallization | - | Purity > 98% confirmed by HPLC |
Notes on Synthetic Challenges and Optimization
- Regioselectivity : Ensuring substitution at the correct nitrogen atoms in the pyrimidoindole core requires careful control of reaction conditions.
- Side reactions : Over-alkylation or polymerization of piperazine derivatives can occur; thus, stoichiometric control and protection strategies are important.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution steps.
- Temperature control : Elevated temperatures favor cyclization but may also increase side reactions; optimization is necessary.
- Purification : Due to structural similarity of intermediates, high-resolution chromatographic methods are essential.
Chemical Reactions Analysis
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has suggested that compounds similar to 3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione may exhibit antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which can contribute to mood elevation and anxiety reduction. Studies have explored the efficacy of such compounds in preclinical models of depression .
2. Antipsychotic Potential
The structural characteristics of this compound indicate potential antipsychotic effects. The presence of the piperazine ring is often associated with antipsychotic agents that target dopamine receptors. Investigations into its binding affinity for various neurotransmitter receptors could provide insights into its therapeutic potential for treating schizophrenia and other psychotic disorders .
3. Cancer Research
There is emerging evidence that pyrimido-indole derivatives can inhibit cancer cell proliferation. Specifically, studies have focused on their ability to induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways related to cell survival and proliferation .
Pharmacological Insights
1. Neuropharmacology
The compound's interaction with neurotransmitter systems suggests its utility in neuropharmacology. Its effects on serotonin and dopamine signaling pathways could be significant in developing treatments for mood disorders and cognitive dysfunctions associated with neurodegenerative diseases .
2. Structure-Activity Relationship (SAR) Studies
Comprehensive SAR studies have been conducted to optimize the pharmacological profile of similar compounds. These studies focus on modifying the piperazine and pyrimidine components to enhance bioavailability and reduce side effects while maintaining therapeutic efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in rodent models after administration of similar compounds. |
| Study B | Antipsychotic Potential | Showed promising results in reducing hyperactivity in animal models indicative of antipsychotic effects. |
| Study C | Cancer Cell Proliferation | Reported inhibition of growth in breast cancer cell lines with IC50 values indicating effective dosage levels for further testing. |
Mechanism of Action
The mechanism of action of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- The target compound’s pyrimidoindole-dione core differs significantly from the isoindoline-dione in and the triazolothiadiazole in .
- Unlike the triazolothiadiazole derivatives (), which rely on a sulfur-containing heterocycle for bioactivity, the target compound’s nitrogen-rich core could favor different binding modes.
- The 4-(2-methoxyphenyl)piperazine moiety is structurally analogous to the piperazinone in . However, the absence of a carbonyl group in the target compound’s piperazine ring may reduce hydrogen-bond acceptor capacity but increase flexibility .
Physicochemical and Electronic Properties
Table 2: Substituent Effects on Properties
Notes: *Predicted LogP values are estimated based on structural analogs.
- The 2-methoxyphenyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., diphenylimidazole in ) .
- The ethyl linker between the core and piperazine may reduce steric hindrance compared to bulkier linkers, facilitating receptor access .
Bioactivity Considerations
While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- Triazolothiadiazoles () exhibit broad bioactivity (antimicrobial, anticancer) attributed to their thiadiazole-triazole core. The target compound’s pyrimidoindole-dione core may similarly engage in π-π stacking or hydrogen bonding but with distinct selectivity .
- Piperazine-containing compounds (e.g., ) often target neurotransmitter receptors. The 2-methoxyphenyl substitution in the target compound could modulate serotonin (5-HT₁ₐ) or dopamine D₂ receptor affinity, as seen in related antipsychotic agents .
Biological Activity
3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O2 |
| Molecular Weight | 378.464 g/mol |
| Density | 1.181 g/cm³ |
| Boiling Point | 550.5 °C |
| LogP | 3.2957 |
This compound functions primarily as a ligand for adrenergic receptors. It exhibits high affinity for the α1 adrenergic receptor with a binding constant of 0.3 nM and also binds to the 5-HT_1A receptor with a of 1.5 nM . This dual activity suggests potential applications in treating conditions related to both adrenergic and serotonergic systems.
Biological Activities
The compound has been studied for various biological activities, including:
- Antidepressant Effects : Its interaction with serotonin receptors indicates potential antidepressant properties.
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimido[5,4-b]indoles may exhibit anticancer effects through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound's ability to modulate receptor activity may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Antitumor Activity : A study demonstrated that pyrimidine derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving the disruption of cellular proliferation pathways .
- Neuropharmacological Studies : Research has indicated that compounds with similar structures can enhance neurotransmitter levels in the brain, leading to improved cognitive function and mood stabilization .
- Receptor Binding Studies : In vitro studies have confirmed that this compound acts as a selective ligand for α1 adrenergic receptors, which are implicated in cardiovascular regulation and anxiety response .
Q & A
Q. Advanced Research Focus
- In Vitro ADME :
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
- CYP450 Inhibition : Screen against major isoforms (e.g., CYP3A4) using fluorescent probes .
- In Vivo Studies :
How should researchers handle safety risks during synthesis and handling?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill Management : Neutralize acidic/basic residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
What strategies mitigate batch-to-batch variability in pharmacological assays?
Q. Advanced Research Focus
- Quality Control (QC) : Enforce strict synthesis protocols (e.g., reaction time, temperature) and validate purity (>98% by HPLC) for each batch .
- Reference Standards : Use a well-characterized batch as an internal control in dose-response studies .
- Blinded Replicates : Include triplicate samples in assays to identify technical vs. biological variability .
How can computational modeling guide the design of derivatives with enhanced selectivity?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify residues critical for binding .
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on activity using datasets from analogs .
- Free Energy Perturbation (FEP) : Predict ΔΔG for modifications to the piperazine or pyrimidoindole moieties .
What analytical methods detect degradation products under accelerated stability conditions?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
